13-Tetradecen-1-ol

Description

Overview of Unsaturated Long-Chain Fatty Alcohols in Biological Systems

Unsaturated long-chain fatty alcohols are integral components of biological systems across various organisms, including bacteria, plants, and animals. ontosight.aifrontiersin.orggerli.com These compounds are typically found in nature in free form or esterified as wax esters. gerli.com Their biological functions are diverse, encompassing roles as structural components of cellular membranes, participants in signaling pathways, and constituents of protective waxes on the surfaces of plants and insects. ontosight.aigerli.comgerli.com The presence of one or more double bonds in the hydrocarbon chain influences the physical properties of these lipids, such as melting points and membrane fluidity, which are critical for cellular function and adaptation to environmental conditions. ontosight.aiwikipedia.org For instance, unsaturated fatty acids, the precursors to fatty alcohols, are known to affect membrane fluidity due to the kinks introduced by cis double bonds, preventing close packing of the hydrocarbon chains. wikipedia.org Fatty alcohols and their derivatives also play significant roles in chemical communication, notably as components of insect pheromones. frontiersin.orggerli.com

Academic Significance of 13-Tetradecen-1-ol as a Research Target

This compound holds academic significance as a research target for several reasons. Its structure, a fourteen-carbon chain with a terminal double bond, makes it a representative example of a medium-chain unsaturated fatty alcohol. Studying its properties and reactivity provides insights into the behavior of similar compounds. Furthermore, this compound and its derivatives, such as its acetate (B1210297) ester (13-tetradecen-1-yl acetate), have been identified in biological contexts, including as components related to insect communication and in plant extracts. hilarispublisher.comjbsd.inscienceopen.com This natural occurrence drives research into its biosynthesis, ecological roles, and potential applications. The compound also serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules, including certain insect pheromones. europa.eu Research into efficient and stereoselective synthesis methods for this compound and its isomers is an active area of study, contributing to the development of new synthetic methodologies. europa.euresearchgate.net

Historical Context of this compound Research Trajectories

The historical research trajectories involving this compound are intertwined with the broader study of fatty alcohols and insect pheromones. Early research in organic chemistry focused on the synthesis and characterization of fatty alcohols, establishing foundational methods for their preparation. The identification of fatty alcohol derivatives as key components of insect sex pheromones in the mid to late 20th century spurred significant research into the isolation, identification, synthesis, and biological activity of these compounds. frontiersin.org this compound acetate, a derivative of this compound, has been identified as a pheromone component in certain insect species, highlighting the historical link between this compound and entomological research aimed at understanding insect communication and developing pest control strategies. scienceopen.com Research has also explored the presence of this compound and its derivatives in various natural sources, including plants and marine organisms, contributing to the understanding of its distribution and potential biological activities. hilarispublisher.comjbsd.inplos.org The development of analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) has been crucial in identifying and quantifying this compound and related compounds in complex biological matrices. plos.orgresearchgate.netresearchgate.netbio-conferences.org

Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₈O | PubChem nih.gov |

| Molecular Weight | 212.37 g/mol | PubChem nih.gov |

| IUPAC Name | tetradec-13-en-1-ol | PubChem nih.gov |

| CAS Registry Number | 28982-37-8, 67400-04-8 | PubChem nih.gov |

| XLogP3 (predicted) | 5.7 | PubChem nih.gov |

| Monoisotopic Mass | 212.21402 Da | PubChemLite uni.lu |

Note: Data presented in this table are based on computed or experimental data available through the cited sources.

Detailed Research Findings

Structure

3D Structure

Properties

IUPAC Name |

tetradec-13-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2,15H,1,3-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXBLITCOLKGJDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

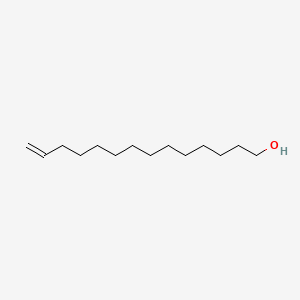

Canonical SMILES |

C=CCCCCCCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873259 | |

| Record name | 13-Tetradecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28982-37-8, 67400-04-8 | |

| Record name | Tetradecenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028982378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetradecenol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 13-Tetradecen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 13 Tetradecen 1 Ol

De Novo Chemical Synthesis Strategies for 13-Tetradecen-1-ol

The de novo synthesis of this compound can be achieved through various chemical routes, each with its own advantages and limitations. The choice of synthetic pathway often depends on the desired isomeric purity, scalability, and, increasingly, the environmental impact of the process.

Traditional Multistep Synthetic Routes to Unsaturated Alcohols

Traditional approaches to the synthesis of unsaturated alcohols like this compound often involve the assembly of the carbon skeleton through a series of sequential reactions. These routes typically rely on well-established organic transformations. A common strategy involves the use of a bifunctional starting material that can be elaborated at both ends.

For instance, a plausible multistep synthesis could commence from a long-chain diol, such as 1,12-dodecanediol. One of the hydroxyl groups can be protected, for example, as a tetrahydropyranyl (THP) ether, to allow for selective modification of the other terminus. The unprotected alcohol is then oxidized to an aldehyde. Subsequent reaction with an appropriate Wittig reagent, such as the ylide derived from ethyltriphenylphosphonium bromide, would introduce the terminal double bond, forming the 13-tetradecenyl ether. Finally, deprotection of the THP group would yield this compound. The stereochemistry of the double bond in this case would be dictated by the choice of Wittig reaction conditions.

Another classical approach involves the use of organocuprate chemistry. A suitable starting material, such as a protected ω-haloalcohol, can be coupled with a vinyl organocuprate reagent. This method allows for the direct formation of the carbon-carbon double bond with a specific stereochemistry, depending on the configuration of the vinyl cuprate.

Stereoselective Synthesis Approaches for this compound Isomers

The biological activity of many insect pheromones is highly dependent on the E/Z isomerism of the double bond. Therefore, stereoselective synthesis is of paramount importance in the preparation of this compound for this application.

Synthesis of (Z)-13-Tetradecen-1-ol: The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes. nih.govnih.govchemtube3d.comresearchgate.netlibretexts.org To favor the formation of the (Z)-isomer of this compound, an unstabilized phosphonium (B103445) ylide is typically employed. chemtube3d.comorganic-chemistry.org For example, the reaction of dodecanal (B139956) with the ylide generated from ethyltriphenylphosphonium bromide under salt-free conditions would predominantly yield (Z)-13-tetradecen-1-ol. The reaction proceeds via a kinetically controlled pathway, leading to the formation of a syn-oxaphosphetane intermediate, which then collapses to give the (Z)-alkene. chemtube3d.com

Synthesis of (E)-13-Tetradecen-1-ol: For the synthesis of the (E)-isomer, several methods can be employed. The Schlosser modification of the Wittig reaction, which involves the use of a second equivalent of an organolithium reagent at low temperature, can be used to isomerize the intermediate betaine (B1666868), leading to the formation of the (E)-alkene. libretexts.org

Alternatively, the Julia-Lythgoe olefination provides a reliable route to (E)-alkenes. organic-chemistry.orgwikipedia.orgchem-station.comorganic-chemistry.orgnih.gov This reaction involves the coupling of a phenyl sulfone with an aldehyde, followed by reductive elimination. The Julia-Kocienski modification is a one-pot variation that offers high (E)-selectivity. wikipedia.orgorganic-chemistry.org

The McMurry reaction, a reductive coupling of two carbonyl compounds using a low-valent titanium reagent, can also be used for the synthesis of symmetrical (E)-alkenes, although it is less commonly applied for the synthesis of terminal alkenes like this compound.

Emerging Photocatalytic and Chemoenzymatic Syntheses of Alkenyl Alcohols

In recent years, there has been a growing interest in developing more sustainable and efficient synthetic methods. Photocatalysis and chemoenzymatic synthesis represent two such emerging areas.

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for the formation of carbon-carbon bonds under mild conditions. sioc.ac.cnrsc.orgnih.govliverpool.ac.uknih.govresearchgate.netnih.govrsc.org Decarboxylative alkenylation reactions, for instance, can be used to couple carboxylic acids with alkenes. rsc.orgnih.gov In the context of this compound synthesis, a long-chain carboxylic acid could potentially be coupled with a suitable vinyl partner. Photocatalytic C-H functionalization is another promising strategy that could enable the direct introduction of a vinyl group into a long-chain alcohol, although this is still an area of active research. nih.govresearchgate.net

Chemoenzymatic Syntheses: Chemoenzymatic cascades combine the selectivity of enzymes with the versatility of chemical reactions. mdpi.commdpi.comacs.orgresearchgate.netresearchgate.net Lipases are particularly useful enzymes in organic synthesis due to their ability to catalyze reactions in organic solvents and their broad substrate specificity. mdpi.comnih.govresearchgate.netnih.govmdpi.com For the synthesis of this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic intermediate, thereby providing access to enantiomerically pure building blocks. Furthermore, a chemoenzymatic cascade could involve an enzymatic reduction of a ketone to a secondary alcohol, followed by a chemical elimination step to introduce the double bond. mdpi.comresearchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. whiterose.ac.ukrsc.orgnih.govtudelft.nl In the synthesis of this compound, several of these principles can be applied.

The use of catalytic reagents instead of stoichiometric ones is a key principle. For example, employing catalytic methods for olefination reactions reduces waste generation. The development of solvent-free reaction conditions or the use of greener solvents, such as water or bio-based solvents, can also significantly improve the environmental profile of the synthesis.

Furthermore, the application of green chemistry metrics, such as atom economy, E-factor, and process mass intensity, can be used to quantitatively assess the "greenness" of a particular synthetic route. whiterose.ac.ukrsc.orgnih.govtudelft.nlresearchgate.net In the context of pheromone synthesis, there is a growing effort to develop more sustainable and environmentally benign processes, driven by the increasing use of these compounds in integrated pest management programs. nih.govnih.govresearchgate.net

Derivatization Reactions of this compound

The primary derivatization reaction of this compound is the conversion of the terminal hydroxyl group into an acetate (B1210297) ester. This is often the final step in the synthesis of the corresponding insect pheromone.

Acetylation to this compound Acetate

The acetylation of this compound is typically a straightforward esterification reaction. However, the choice of reagents and conditions can influence the efficiency and cleanliness of the process.

Common acetylating agents include acetic anhydride (B1165640) and acetyl chloride. asianpubs.orgmdpi.comsemanticscholar.org The reaction is often carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acidic byproduct (acetic acid or hydrochloric acid). Catalysts such as 4-(dimethylamino)pyridine (DMAP) can be used to accelerate the reaction, particularly for sterically hindered alcohols.

Recent research has focused on developing more environmentally friendly and efficient acetylation methods. This includes the use of solid acid catalysts, reusable catalysts, and solvent-free conditions. chemtube3d.comsioc.ac.cnasianpubs.orgmdpi.comsemanticscholar.orgnih.govresearchgate.netresearchgate.netnih.govresearchgate.net For long-chain alcohols, transesterification with ethyl acetate using a solid base catalyst has also been reported as a simple and effective method. chemtube3d.comnih.gov

The following table summarizes various conditions reported for the acetylation of long-chain alcohols, which are applicable to the synthesis of this compound acetate.

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | Dichloromethane | Room Temperature | Several Hours | High | General Procedure |

| Acetyl Chloride | Triethylamine | Diethyl Ether | 0 °C to Room Temperature | 1-3 Hours | Excellent | General Procedure |

| Acetic Anhydride | DMAP (catalytic) | Dichloromethane | Room Temperature | 1-2 Hours | High to Quantitative | General Procedure |

| Acetic Anhydride | Zinc Chloride | Solvent-free | Room Temperature | Short | High | asianpubs.orgresearchgate.net |

| Acetic Anhydride | Methylenediphosphonic Acid | Solvent-free | Room Temperature | Short | Excellent | researchgate.net |

| Ethyl Acetate | Solid NaOH | Ethyl Acetate | Flow | Minutes | Successful Acetylation | chemtube3d.comnih.gov |

Oxidation and Reduction Chemistry of the Olefinic and Hydroxyl Moieties

The olefinic and hydroxyl functionalities of this compound are susceptible to various oxidation and reduction reactions, allowing for the synthesis of a diverse range of derivatives.

Oxidation of the Olefinic Moiety:

The terminal double bond is a key site for oxidative transformations. Common reactions include epoxidation, dihydroxylation, and oxidative cleavage.

Epoxidation: The conversion of the terminal alkene to an epoxide introduces a reactive three-membered ring, which can be a valuable intermediate for further functionalization. This can be achieved using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). A greener approach involves enzymatic epoxidation. For instance, fungal peroxygenases have been shown to effectively epoxidize long-chain terminal alkenes. mdpi.com

Dihydroxylation: The double bond can be converted to a vicinal diol (13,14-dihydroxy-tetradecan-1-ol) using reagents such as osmium tetroxide (in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide) or potassium permanganate (B83412) under cold, alkaline conditions.

Oxidative Cleavage: Ozonolysis of the double bond, followed by a workup with an oxidizing agent (e.g., hydrogen peroxide), results in the cleavage of the carbon-carbon double bond to yield a carboxylic acid. In the case of this compound, this would produce 13-oxotridecan-1-oic acid. Studies on the oxidation of long-chain α-olefins with environmentally friendly oxidants like hydrogen peroxide and oxygen have demonstrated efficient cleavage to the corresponding carboxylic acids. researchgate.netmdpi.com

Reduction of the Olefinic Moiety:

The double bond can be readily reduced to a single bond through catalytic hydrogenation. This process typically involves reacting the compound with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide. organic-chemistry.org This reaction converts this compound into tetradecan-1-ol.

Oxidation and Reduction of the Hydroxyl Moiety:

The primary alcohol group can be oxidized to an aldehyde or a carboxylic acid using a variety of reagents.

Oxidation to Aldehyde: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane will convert the primary alcohol to 13-tetradecenal.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate or chromic acid (Jones reagent), will oxidize the primary alcohol directly to 13-tetradecenoic acid.

The reduction of the hydroxyl group is not a common transformation for this compound, as it is already in its reduced alcoholic form.

Table 1: Summary of Oxidation and Reduction Reactions of this compound

| Functional Group | Reaction | Reagents | Product |

| Olefin | Epoxidation | mCPBA, Fungal Peroxygenases | 13,14-Epoxytetradecan-1-ol |

| Olefin | Dihydroxylation | OsO₄ (catalytic), KMnO₄ (cold, dilute) | 13,14-Dihydroxytetradecan-1-ol |

| Olefin | Oxidative Cleavage | O₃, then H₂O₂ | 12-Hydroxydodecanoic acid |

| Olefin | Reduction | H₂, Pd/C | Tetradecan-1-ol |

| Hydroxyl | Oxidation (to aldehyde) | PCC, Dess-Martin Periodinane | 13-Tetradecenal |

| Hydroxyl | Oxidation (to carboxylic acid) | KMnO₄, Jones Reagent | 13-Tetradecenoic acid |

Formation of Structural Analogs and Isomers

The synthesis of structural analogs and isomers of this compound is essential for understanding how modifications to its structure affect its biological activity. Key methodologies for achieving this include the Wittig reaction and olefin metathesis.

Positional Isomers:

Positional isomers, where the double bond is located at a different position along the carbon chain, can be synthesized through various strategies. For example, the synthesis of (Z/E)-11-tetradecen-1-ol, a known insect pheromone component, has been achieved. researcher.liferesearchgate.net The Wittig reaction is a powerful tool for creating these isomers by reacting an appropriate phosphonium ylide with an aldehyde. organic-chemistry.orgmasterorganicchemistry.com For instance, to synthesize 11-tetradecen-1-ol, one could react propyltriphenylphosphonium bromide with 11-oxoundecan-1-ol (after protection of the hydroxyl group).

Geometric Isomers:

The geometry of the double bond (E or Z) can often be controlled during synthesis. The Wittig reaction, for example, can be tuned to favor either the Z or E isomer depending on the nature of the ylide and the reaction conditions. sci-hub.se Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene. Stereoselective syntheses are crucial for producing specific geometric isomers for biological evaluation. mdpi.com

Structural Analogs:

Chain Length Modification: Analogs with different chain lengths can be synthesized using cross-metathesis. nih.govorganic-chemistry.org This reaction involves the exchange of substituents between two alkenes, catalyzed by transition metal complexes such as Grubbs' catalyst. For example, reacting 1-dodecene (B91753) with an excess of ethylene (B1197577) in a cross-metathesis reaction could, in principle, be adapted to produce analogs of varying chain lengths.

Functional Group Modification: The terminal hydroxyl group can be esterified to produce acetate esters, which are common in insect pheromones. nih.govnist.govnist.gov This is typically achieved by reacting the alcohol with acetic anhydride or acetyl chloride in the presence of a base. Other functional groups can be introduced at the alcohol position through standard organic transformations.

Substitution on the Alkene: Analogs with substituents on the double bond can also be prepared. For instance, (E)-13,13-dimethyl-11-tetradecen-1-ol acetate has been synthesized stereospecifically. acs.org

Table 2: Key Methodologies for the Synthesis of Analogs and Isomers

| Methodology | Application | Key Features |

| Wittig Reaction | Formation of positional and geometric isomers | Versatile for C=C bond formation; stereoselectivity can be controlled. |

| Olefin Metathesis (Cross-Metathesis) | Modification of chain length and introduction of functional groups | Efficient for creating new alkenes from existing ones; catalyzed by Grubbs' or Schrock's catalysts. |

| Esterification | Modification of the hydroxyl group | Standard reaction to form esters (e.g., acetates). |

Mechanistic Studies of Derivatization Pathways

Understanding the reaction mechanisms for the derivatization of this compound is fundamental to controlling the outcome and stereochemistry of the reactions.

Mechanism of Epoxidation:

The epoxidation of an alkene with a peroxy acid, such as mCPBA, is a concerted reaction. visualizeorgchem.comlibretexts.orglibretexts.org The peroxy acid delivers an oxygen atom to the double bond in a single step, proceeding through a cyclic transition state. This mechanism explains the syn-addition of the oxygen atom to the double bond.

Mechanism of the Wittig Reaction:

The mechanism of the Wittig reaction involves the initial nucleophilic attack of the ylide on the carbonyl carbon of an aldehyde or ketone. libretexts.org This leads to the formation of a betaine intermediate, which then cyclizes to a four-membered oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome (E/Z) is determined by the relative rates of formation and decomposition of the diastereomeric betaine and oxaphosphetane intermediates.

Mechanism of Olefin Metathesis:

The widely accepted mechanism for transition metal-catalyzed olefin metathesis was proposed by Chauvin and involves a metallacyclobutane intermediate. wikipedia.orglibretexts.org The reaction is initiated by the [2+2] cycloaddition of the alkene to the metal carbene catalyst, forming a four-membered metallacycle. This intermediate can then undergo a retro-[2+2] cycloaddition to release a new alkene and a new metal carbene, which continues the catalytic cycle. This mechanism explains the exchange of substituents between the reacting alkenes.

Biological Activity and Ecological Interactions of 13 Tetradecen 1 Ol and Its Derivatives

Role as an Insect Pheromone Component and its Ecological Significance

The function of a chemical as a pheromone is highly specific, depending on the insect species, the isomeric form of the compound, and the presence of other synergistic or antagonistic compounds. While many long-chain unsaturated alcohols and their derivatives are known pheromone components, specific data for 13-tetradecen-1-ol is limited.

The most well-documented case related to this chemical structure involves its acetate (B1210297) derivative, 13-tetradecenyl acetate, which has been identified as a potent sex pheromone for the click beetle, Melanotus communis (Coleoptera: Elateridae). researchgate.net In field studies, traps baited with 13-tetradecenyl acetate were strongly attractive to conspecific males. researchgate.net The behavioral response of male M. communis was found to be dose-dependent, a common characteristic of pheromone-mediated attraction. researchgate.net

In the order Lepidoptera, various isomers of tetradecen-1-ol and its acetate form are common pheromone components. For instance, (Z)-9-tetradecen-1-ol is a sex pheromone component for the mahogany shoot borer, Hypsipyla robusta. While this demonstrates the importance of the tetradecenol structure in this order, specific evidence for this compound as a primary attractant is not prominent in the available literature.

Interactive Data Table: Documented Attractancy of this compound and its Acetate Derivative

| Order | Species | Compound | Attractancy Notes |

|---|---|---|---|

| Coleoptera | Melanotus communis | 13-Tetradecenyl acetate | Strong, dose-dependent attraction of males. researchgate.net |

Electroantennographic detection (EAD) is a technique used to measure the electrical response of an insect's antenna to volatile compounds, indicating that the insect's olfactory receptors can detect the chemical. For Melanotus communis, coupled gas chromatography-electroantennogram detection (GC-EAD) was utilized to assess the antennal responses of males to various C14 acetates. These analyses confirmed that the antennae of male M. communis are sensitive to 13-tetradecenyl acetate. researchgate.net

The process of olfactory reception involves the binding of a ligand (the pheromone molecule) to a specific olfactory receptor (OR) on the membrane of an olfactory sensory neuron. nih.govresearchgate.net This binding event initiates a signal transduction cascade that leads to a nerve impulse. nih.gov While the general mechanism is understood, specific studies identifying the olfactory receptors that bind to this compound are not currently available. Research on other moth species has shown that different olfactory receptors are responsible for sensing distinct but structurally similar pheromone components, such as an alcohol and its corresponding acetate. mdpi.com

The biological activity of a pheromone is intrinsically linked to its molecular structure. Key structural features that determine activity include the length of the carbon chain, the position and geometry (Z or E configuration) of any double bonds, and the nature of the functional group (e.g., alcohol, acetate, or aldehyde). nih.gov

For a molecule like this compound, these factors are critical:

Carbon Chain Length: The 14-carbon backbone is a common feature in many lepidopteran pheromones.

Double Bond Position: The location of the double bond at the 13th carbon is a distinguishing feature.

Functional Group: The terminal alcohol group (-OH) is crucial. The conversion of this alcohol to an acetate group (-OAc) can dramatically alter its biological activity, often making it more attractive to a specific species. lu.se

Alterations to any of these features can lead to a loss of activity or, in some cases, can cause the compound to act as an antagonist. nih.gov

Insect sex pheromones often consist of a precise blend of multiple components. The response of a male insect is typically to a specific ratio of these compounds. A compound that increases the attractiveness of the primary pheromone is known as a synergist, while one that reduces or inhibits the response is an antagonist. nih.govncsu.edu

In some species of Lepidoptera, an alcohol can act as an antagonist or inhibitor to the corresponding acetate pheromone. For example, in studies of the currant bud moth, Euhyponomeutoides albithoracellus, adding (E)-11-tetradecenol and (Z)-11-tetradecenol to the attractive binary acetate blend significantly reduced trap catches of males. lu.se Similarly, for the tea pest Archips strojny, (Z)-11-tetradecen-1-ol was found to be an antagonist to the primary attractant, (Z)-11-tetradecenyl acetate. mdpi.com While these examples involve different isomers, they highlight the principle that the alcohol form of a pheromone component can modulate, and in some cases inhibit, the behavioral response to the acetate. There is currently no specific research documenting the synergistic or antagonistic effects of this compound in pheromone blends.

Interactive Data Table: Examples of Interactions in Pheromone Blends Containing Tetradecenols

| Species | Pheromone Component (Attractant) | Interacting Compound | Observed Effect |

|---|---|---|---|

| Euhyponomeutoides albithoracellus | (E)-11-Tetradecenyl acetate & (Z)-11-Tetradecenyl acetate | (E)-11-Tetradecenol & (Z)-11-Tetradecenol | Antagonistic (reduced trap catches) lu.se |

| Archips strojny | (Z)-11-Tetradecenyl acetate | (Z)-11-Tetradecen-1-ol | Antagonistic (decreased attraction) mdpi.com |

Other Biological Roles and Ecological Interactions

Beyond direct pheromonal communication, some of these chemical compounds can be found in other ecological contexts, such as in the volatile emissions of plants.

Plants produce a wide array of volatile organic compounds (VOCs) for various purposes, including defense against herbivores and attraction of pollinators. ijbs.com These VOCs can sometimes include compounds that are structurally similar or identical to insect pheromones. The biosynthesis of these compounds in plants occurs through various metabolic pathways, such as those involving fatty acid metabolism. ijbs.com

While there is no direct evidence in the reviewed literature of this compound being a component of plant volatile profiles, a related compound, 7-methyl-Z-tetradecen-1-ol acetate, has been identified in the methanolic extract of spearmint (Mentha viridis). This finding suggests that the biochemical pathways to produce such C14 unsaturated compounds exist in the plant kingdom, although the specific role of this compound in the plant's ecology is not fully understood.

Microbial Interactions and Substrate Utilization

Direct research delineating the specific microbial interactions and metabolic pathways for this compound is not extensively detailed in publicly available scientific literature. However, based on its chemical structure as a long-chain unsaturated alcohol, it is possible to infer its likely interactions with microorganisms by examining the well-documented microbial metabolism of structurally similar compounds, such as long-chain alkanes and fatty alcohols. Microorganisms, particularly bacteria and fungi, possess diverse enzymatic systems capable of utilizing such hydrophobic substrates as carbon and energy sources.

The initial step in the microbial metabolism of long-chain alcohols often involves oxidation. Aerobic bacteria and fungi typically employ alcohol dehydrogenases to convert the primary alcohol group of a compound like this compound into an aldehyde. This is subsequently oxidized to a carboxylic acid (tetradecenoic acid) by an aldehyde dehydrogenase. This resulting fatty acid can then enter the β-oxidation pathway, a core metabolic process that systematically shortens the carbon chain to produce acetyl-CoA, which enters central metabolic cycles like the tricarboxylic acid (TCA) cycle for energy production.

The presence of the double bond at the 13th position introduces a variation from the standard degradation of saturated alkanes. The degradation of unsaturated fatty acids is a common process, and microbes have evolved specific enzymes, such as isomerases and reductases, to handle the double bonds and allow the β-oxidation process to proceed.

Furthermore, as a component of insect pheromone blends, this compound in its natural environment is subject to degradation by symbiotic or environmental microbes. Entomopathogenic fungi, for instance, are known to affect insect chemical communication by manipulating cuticular hydrocarbons and pheromones. nih.govconicet.gov.ar These fungi produce a variety of enzymes, including cytochrome P450 monooxygenases, which are capable of degrading such compounds. nih.gov The microbial communities present in the soil and on plant surfaces (phyllosphere) also play a significant role in the degradation of chemical signals, which can impact the efficacy and persistence of pheromone trails.

While specific data for this compound is scarce, research on other long-chain hydrocarbons provides insight into the types of microorganisms capable of this metabolism. A range of bacterial and fungal genera have been identified as potent degraders of these substrates.

Research Findings on Microbial Utilization of Related Long-Chain Aliphatic Compounds

The following tables summarize findings on the microbial degradation of long-chain alkanes and alcohols, which serve as models for the potential biodegradation of this compound.

Table 1: Examples of Bacteria Capable of Degrading Long-Chain Alkanes This table is illustrative of bacteria that degrade structurally related saturated hydrocarbons.

| Bacterial Genus/Species | Substrate(s) | Key Findings |

| Acinetobacter sp. | C30 to C36 alkanes | Accumulates wax esters, which are oxoesters of long-chain fatty acids and long-chain alcohols. researchgate.net |

| Pseudomonas sp. | C10 to C22 n-alkanes | Capable of assimilating and mineralizing a range of n-alkanes as the sole source of carbon and energy. researchgate.net |

| Rhodococcus sp. | Variable-chain-length alkanes | Shows ability to degrade alkanes at low temperatures. researchgate.net |

| Sulfate-reducing bacteria | Long-chain alkanes | Capable of utilizing long-chain alkanes under anoxic (anaerobic) conditions. oup.com |

Table 2: Examples of Fungi Involved in Degrading Complex Organic Molecules This table illustrates the capability of fungi to degrade complex organic compounds, including hydrocarbons and pesticides, suggesting a potential for pheromone degradation.

| Fungal Genus/Species | Substrate Class | Relevance to Substrate Utilization |

| Aspergillus sp. | Polyethylene, Pesticides | Various species, including A. niger and A. flavus, are known to degrade recalcitrant polymers and pesticides. nih.govnih.gov |

| Penicillium sp. | Polyethylene | Species like P. simplicissimum have been shown to degrade plastic polymers, indicating broad enzymatic capabilities. nih.gov |

| Trichoderma harzianum | Organophosphorus Insecticides | Demonstrates the ability to break down complex synthetic organic molecules. semanticscholar.org |

| Metarhizium anisopliae | Organophosphorus Insecticides | An entomopathogenic fungus that can degrade insecticides, highlighting its potential to metabolize other insect-related compounds. semanticscholar.org |

Advanced Analytical Methodologies for Characterization and Quantification of 13 Tetradecen 1 Ol

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the analysis of 13-tetradecen-1-ol, enabling its separation from other volatile and semi-volatile compounds. Gas chromatography, in particular, is well-suited for this purpose due to the compound's volatility.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the identification and structural elucidation of this compound and its derivatives, such as this compound acetate (B1210297). nist.govnih.govnih.gov In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase of the gas chromatograph. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries like the one maintained by the National Institute of Standards and Technology (NIST). nih.gov

The choice of the GC column's stationary phase is critical for achieving optimal separation. Non-polar columns, such as those with a DB-5 stationary phase, and polar columns, like those with a DB-Wax stationary phase, are commonly employed. The retention index (RI), a measure of where a compound elutes relative to a series of n-alkanes, is an important parameter in GC analysis. For this compound acetate, the Kovats retention index has been reported as 1805 on a non-polar column and 2137 on a polar column. nist.govnih.gov

The mass spectrum of this compound acetate shows characteristic fragment ions that aid in its identification. The most abundant ion (top peak) is typically observed at a mass-to-charge ratio (m/z) of 43, with other significant peaks appearing at m/z 83. nih.gov The total number of peaks in the mass spectrum can be extensive, providing detailed structural information. nih.govnih.gov GC-MS has been instrumental in identifying this compound and its derivatives in various natural sources, including ethanolic leaf extracts of medicinal plants. jbsd.in

Table 1: GC-MS Parameters for the Analysis of this compound Acetate

| Parameter | Non-Polar Column | Polar Column |

| Stationary Phase | DB-5 | DB-Wax |

| Kovats Retention Index | 1805 | 2137 |

| Top Peak (m/z) | 43 | Not Specified |

| 2nd Highest Peak (m/z) | 83 | Not Specified |

This table is based on data from the NIST WebBook and PubChem. nist.govnih.gov

High-resolution gas chromatography is essential for the separation of stereoisomers (e.g., cis/trans isomers) and positional isomers of this compound. The separation of these isomers is crucial as different isomers can elicit distinct biological responses in insects. The choice of the stationary phase and the temperature program of the GC oven are critical factors in achieving the necessary resolution.

The chromatographic behavior of isomers can be influenced by subtle differences in their molecular structure. For instance, trans-isomers of unsaturated compounds often elute earlier than their cis-counterparts in GC-MS analysis. This phenomenon, known as the chromatographic cis/trans-effect, is attributed to differences in the intermolecular interactions between the analyte and the stationary phase. The more linear shape of trans-isomers can lead to weaker interactions and thus shorter retention times.

While specific high-resolution GC methods for this compound are not detailed in the provided search results, the principles of separating positional isomers of other compounds, such as chlorophenylpiperazine, by optimizing mobile phase composition and pH in high-performance liquid chromatography (HPLC) can be conceptually applied to GC method development. The use of specialized chiral or highly polar stationary phases in capillary GC columns can enhance the separation of closely related isomers of this compound.

Preparative chromatography is a crucial technique for isolating and purifying larger quantities of this compound from complex natural extracts or synthetic reaction mixtures. lcms.czspringernature.comteledynelabs.com Unlike analytical chromatography, which focuses on identification and quantification, the primary goal of preparative chromatography is to obtain a sufficient amount of the pure compound for further structural elucidation, biological assays, or other applications.

Both preparative gas chromatography (prep-GC) and preparative high-performance liquid chromatography (prep-HPLC) can be employed for this purpose. springernature.comteledynelabs.com Prep-HPLC is particularly versatile and widely used in natural product isolation. springernature.com The process typically involves an initial separation of the crude extract using techniques like medium-pressure liquid chromatography (MPLC) to yield semi-purified fractions. These fractions are then subjected to prep-HPLC for final purification. nih.gov

The choice of the stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase is critical for achieving efficient separation. springernature.com After isolation, the purity of the collected fractions is often verified by analytical HPLC or GC-MS. The purified this compound can then be subjected to spectroscopic analysis, such as NMR and IR, for comprehensive structural characterization. lcms.cz

Spectroscopic Characterization of this compound and its Derivatives

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming the arrangement of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and its derivatives. core.ac.uk Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom in the molecule. researchgate.netrsc.orgmdpi.com

In ¹H NMR, the chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons. jackwestin.com For this compound, one would expect to see signals corresponding to the protons on the double bond (alkenic protons), protons on the carbon adjacent to the hydroxyl group, the long methylene (B1212753) chain, and the terminal methyl group.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment. mdpi.comruc.dk In the ¹³C NMR spectrum of this compound, characteristic signals would be observed for the two sp² hybridized carbons of the double bond, the carbon bearing the hydroxyl group (sp³ hybridized and deshielded by the electronegative oxygen), the numerous sp³ hybridized carbons of the long alkyl chain, and the terminal methyl carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. ruc.dk

Table 2: Predicted Key ¹H and ¹³C NMR Signals for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity (for ¹H) |

| ¹H | Alkenic Protons (-CH=CH-) | ~5.4 | Multiplet |

| Carbinol Proton (-CH₂OH) | ~3.6 | Triplet | |

| Methylene Protons (-CH₂-) | ~1.2-1.6 | Multiplet | |

| Terminal Methyl Proton (CH₃-) | ~0.9 | Triplet | |

| ¹³C | Alkenic Carbons (-C=C-) | ~120-140 | |

| Carbinol Carbon (-C-OH) | ~60-70 | ||

| Methylene Carbons (-CH₂-) | ~20-40 | ||

| Terminal Methyl Carbon (CH₃-) | ~14 |

This table represents generalized expected chemical shift ranges for the functional groups present in this compound.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. libretexts.orglibretexts.orglumenlearning.comopenstax.org When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is detected and plotted as a spectrum, with the positions of the absorption bands corresponding to particular functional groups.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A broad and strong absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol functional group. lumenlearning.commasterorganicchemistry.com The C-H stretching vibrations of the sp³ hybridized carbons in the long alkyl chain would appear as strong absorptions in the 2850-3000 cm⁻¹ region. libretexts.orgopenstax.org The presence of the carbon-carbon double bond (C=C) would be indicated by a stretching vibration around 1640-1680 cm⁻¹, although this peak can sometimes be weak. lumenlearning.com Additionally, the C-O stretching vibration of the primary alcohol would be observed in the 1000-1260 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Alcohol (O-H) | Stretch | 3200-3600 | Strong, Broad |

| Alkane (C-H) | Stretch | 2850-3000 | Strong |

| Alkene (C=C) | Stretch | 1640-1680 | Variable |

| Primary Alcohol (C-O) | Stretch | 1000-1260 | Strong |

This table outlines the expected major IR absorption bands for the functional groups present in this compound.

Hyphenated Spectroscopic Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures containing volatile compounds like this compound. chemijournal.comnih.govresearchgate.netijarnd.comsaspublishers.com This approach provides both separation of the analyte from the matrix and its structural identification. chemijournal.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely employed hyphenated technique for the analysis of insect pheromones and other volatile organic compounds (VOCs). nih.govlifeasible.comnih.gov In GC-MS, the gas chromatograph separates volatile components of a mixture based on their boiling points and interactions with the stationary phase of the column. ijarnd.com The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a chemical fingerprint for identification. nih.govresearchgate.net The high compatibility between GC and MS is due to the sample being in the vapor phase in both techniques. ijarnd.com

For this compound and related long-chain alcohols, GC-MS analysis provides definitive identification by comparing the obtained mass spectrum with established libraries like the National Institute of Standards and Technology (NIST) database. nih.goventomologyjournals.comnist.gov The technique is sensitive enough to detect the femtomolar amounts of long-chain fatty alcohols present in biological samples. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is ideal for volatile and thermally stable compounds, LC-MS is suited for a broader range of molecules, including those that are less volatile or thermally labile. nih.govepa.gov For long-chain alcohols like this compound, LC-MS can be a valuable tool, particularly when dealing with complex biological matrices where derivatization might be necessary to improve ionization efficiency. epa.govchromatographyonline.comacs.org Techniques such as electrospray ionization (ESI) are commonly used in LC-MS for the analysis of polar and semi-polar compounds. The development of rapid LC-MS/MS methods allows for the simultaneous analysis of numerous analytes within a short run time. epa.gov

The table below summarizes the typical parameters for GC-MS analysis of long-chain alcohols, including pheromones.

| Parameter | Typical Condition/Value | Reference |

|---|---|---|

| Column Type | Non-polar (e.g., poly(5% diphenyl/95% dimethylsiloxane)) | superchroma.com.tw |

| Injector Temperature | 225-250°C | entomologyjournals.comsuperchroma.com.tw |

| Oven Temperature Program | Initial hold at 40-50°C, followed by a ramp of 4-10°C/min to 200-280°C | entomologyjournals.comsuperchroma.com.tw |

| Carrier Gas | Helium | entomologyjournals.com |

| Ionization Mode | Electron Ionization (EI) at 70eV | superchroma.com.tw |

| Detection Mode | Full Scan or Selected Ion Monitoring (SIM) | ualg.pt |

Quantitative Analysis and Method Validation for this compound

Accurate quantification of this compound is crucial for its effective use in monitoring and control applications. This requires the development of robust, validated analytical methods capable of measuring trace levels of the compound in various matrices.

Development of Standardized Quantification Methods

The development and validation of a quantitative method ensure its reliability, accuracy, and precision. cenam.mx Method validation is performed by assessing several key performance parameters as outlined by international guidelines. ualg.ptcenam.mx

Key validation parameters include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. ualg.ptcenam.mx This is often confirmed by the absence of interfering peaks at the retention time of the target compound. cenam.mx

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. ualg.pt This is typically evaluated by analyzing a series of standards and performing a linear regression analysis. Correlation coefficients (r²) greater than 0.99 are generally considered acceptable. cenam.mx

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ualg.ptcenam.mxnih.gov For trace analysis of semiochemicals, low LOD and LOQ values, often in the nanogram per gram (ng/g) or even lower range, are essential. nih.govnih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies using fortified samples. nih.gov Precision measures the degree of agreement among a series of measurements and is typically expressed as the relative standard deviation (RSD). cenam.mx

The table below presents typical validation parameters for the quantitative analysis of volatile organic compounds using GC-MS, which are applicable to this compound.

| Validation Parameter | Typical Acceptance Criteria | Reference |

|---|---|---|

| Linearity (r²) | > 0.99 | cenam.mx |

| LOD | 0.03–1.13 mg/kg (compound and matrix dependent) | nih.gov |

| LOQ | 0.09–3.41 mg/kg (compound and matrix dependent) | nih.gov |

| Accuracy (Recovery) | 80-120% | |

| Precision (RSD) | < 15% | cenam.mx |

Optimization of Extraction and Sample Preparation for Trace Analysis

The analysis of trace levels of this compound, especially from complex biological or environmental matrices, requires efficient extraction and sample preparation methods to isolate and concentrate the analyte. nih.gov Optimization of these steps is critical to achieving the low detection limits necessary for pheromone analysis. nih.gov

Solid-Phase Microextraction (SPME): SPME is a solvent-free, sensitive, and versatile sample preparation technique widely used for extracting volatile and semi-volatile compounds. nih.govmdpi.com It integrates sampling, extraction, and concentration into a single step. nih.gov A fused silica fiber coated with a stationary phase is exposed to the sample (either by direct immersion or in the headspace), where analytes partition onto the fiber. The fiber is then transferred to the GC injector for thermal desorption and analysis.

Optimization of SPME involves several parameters:

Fiber Coating: The choice of coating material (e.g., polydimethylsiloxane (PDMS), polyacrylate) depends on the polarity of the target analyte. mdpi.comnih.gov

Extraction Time and Temperature: These parameters significantly affect the amount of analyte extracted and the time required to reach equilibrium. nih.gov For dry-cured ham VOCs, optimal conditions were found to be a 60-minute extraction at 70°C. nih.gov

Desorption Conditions: The temperature and time of desorption in the GC inlet must be sufficient to ensure complete transfer of the analyte from the fiber to the column. nih.gov

Solvent Extraction: Traditional solvent extraction involves immersing the sample matrix (e.g., insect glands) in a low-polarity organic solvent like hexane or dichloromethane to dissolve the semiochemicals. nih.govnih.gov The choice of solvent is crucial, as different polarities can affect extraction efficiency for different compounds. nih.gov

Supercritical Fluid Extraction (SFE): SFE is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the solvent. nih.govmdpi.comnih.gov CO₂ is non-toxic, non-flammable, and can be easily removed from the extract. nih.govmdpi.com By tuning the temperature and pressure, the solvating power of the supercritical fluid can be adjusted to selectively extract target compounds. nih.gov This technique is particularly useful for extracting thermally sensitive compounds from natural materials. nih.gov A two-step SFE process can even allow for the sequential extraction of non-polar and polar analytes from the same sample. rsc.org

The following table outlines key parameters that are optimized for different extraction techniques used in trace analysis.

| Extraction Technique | Key Optimization Parameters | Reference |

|---|---|---|

| Solid-Phase Microextraction (SPME) | Fiber coating, extraction time, extraction temperature, desorption temperature/time | nih.gov |

| Solvent Extraction | Solvent type (polarity), extraction time, temperature, solid-to-liquid ratio | nih.govopenresearchafrica.org |

| Supercritical Fluid Extraction (SFE) | Pressure, temperature, CO₂ flow rate, co-solvent addition, extraction time | nih.govresearchgate.net |

Environmental Fate and Biotransformation of 13 Tetradecen 1 Ol

Microbial Degradation Pathways of Unsaturated Fatty Alcohols

The microbial degradation of unsaturated fatty alcohols like 13-tetradecen-1-ol proceeds through several oxidative pathways, which can target different parts of the molecule. These pathways are initiated by enzymes that introduce oxygen atoms, facilitating the subsequent breakdown of the carbon chain.

Fungi play a significant role in the degradation of hydrocarbons, including unsaturated alkenes like 1-tetradecene (B72687), a structural analog of this compound. Fungal metabolic pathways for these compounds often involve initial oxidation at either the terminal methyl group or the double bond.

One prominent pathway is methyl group oxidation. For instance, Cunninghamella blakesleeana has been shown to oxidize 1-tetradecene to 13-tetradecenoic acid. nih.gov This process indicates an initial attack on the terminal methyl group, which is then converted to a carboxylic acid.

Another fungal strategy involves subterminal oxidation. A species of Penicillium has been observed to oxidize 1-tetradecene at methylene (B1212753) groups, leading to the formation of various alcohols and ketones. nih.govasm.org This subterminal attack can occur at different positions along the carbon chain, resulting in a variety of oxidation products. nih.govasm.org For example, the oxidation of 1-tetradecene by Penicillium sp. can yield products such as tetradecen-4-ol, 13-tetradecen-4-ol, and tetradecen-3-ol. asm.org

Table 1: Fungal Oxidation Products of 1-Tetradecene

| Fungus Species | Substrate | Oxidation Pathway | Identified Products |

| Cunninghamella blakesleeana | 1-Tetradecene | Methyl group oxidation | 13-Tetradecenoic acid nih.gov |

| Penicillium sp. | 1-Tetradecene | Subterminal oxidation | Tetradecen-4-ol, 13-tetradecen-4-ol, Tetradecen-3-ol, 13-Tetradecen-4-one, Tetradecen-3-one nih.govasm.org |

Bacteria employ diverse mechanisms for the biotransformation of alkenes and alkenols. These mechanisms are crucial for the breakdown of these compounds in various environments.

Pseudomonas aeruginosa has been shown to oxidize 1-tetradecene, primarily through the oxidation of the terminal methyl group to produce 13-tetradecenoic acid. asm.orgnih.gov This indicates a pathway similar to that observed in some fungi. Additionally, there is evidence of an attack on the double bond, suggesting multiple modes of degradation by the same organism. asm.orgnih.gov

Anaerobic degradation of 1-alkenes has also been documented. The sulfate-reducing bacterium Desulfatibacillum aliphaticivorans can transform 1-alkenes into the corresponding 1-alcohols and fatty acids. nih.gov This transformation involves both the oxidation of the double bond at the C-1 position and the addition of organic carbon at other positions in the chain. nih.gov While not directly involving this compound, this demonstrates a bacterial pathway for converting an alkene to an alcohol under anaerobic conditions.

The degradation of both saturated and unsaturated fatty acids by microbial communities often leads to the production of acetate (B1210297) and, in the case of odd-numbered carbon chains, propionate, which can then be converted to methane (B114726) under methanogenic conditions. nih.gov

Identification of Biotransformation Products and Intermediates

The identification of metabolic products is key to understanding the degradation pathways of this compound and related compounds.

Studies on the fungal oxidation of 1-tetradecene have identified several key intermediates. Cunninghamella blakesleeana produces 13-tetradecenoic acid as a primary product of methyl group oxidation. nih.gov In contrast, Penicillium sp., through subterminal oxidation, generates a suite of alcohols and ketones, including tetradecen-4-ol, 13-tetradecen-4-ol, tetradecen-3-ol, 13-tetradecen-4-one, and tetradecen-3-one. nih.govasm.org

In bacterial systems, Pseudomonas aeruginosa grown on 1-tetradecene produces 13-tetradecenoic acid, confirming methyl group oxidation. asm.orgnih.gov The tentative identification of 2-tetradecanol (B1204251) suggests a secondary pathway involving an attack on the double bond. asm.orgnih.gov

Table 2: Identified Biotransformation Products of 1-Tetradecene

| Microorganism | Substrate | Biotransformation Product |

| Cunninghamella blakesleeana | 1-Tetradecene | 13-Tetradecenoic acid nih.gov |

| Penicillium sp. | 1-Tetradecene | Tetradecen-4-ol, 13-tetradecen-4-ol, Tetradecen-3-ol, 13-Tetradecen-4-one, Tetradecen-3-one nih.govasm.org |

| Pseudomonas aeruginosa | 1-Tetradecene | 13-Tetradecenoic acid, 2-Tetradecanol (tentative) asm.orgnih.gov |

Enzymology of Microbial Degradation and Detoxification Processes

The microbial degradation of fatty alcohols and related compounds is mediated by a variety of enzymes. These enzymes catalyze the key oxidative and reductive steps in the metabolic pathways.

The initial oxidation of alcohols to aldehydes is often carried out by alcohol dehydrogenases (ADHs) or alcohol oxidases (AOxs) . researchgate.net These enzymes are widely distributed in microorganisms. Subsequently, aldehyde dehydrogenases can further oxidize the aldehydes to carboxylic acids.

The reduction of fatty acids or their activated forms (e.g., acyl-CoA) to fatty alcohols is another crucial enzymatic process, particularly in biosynthetic pathways that can be reversed for degradation. nih.gov This reduction typically proceeds through an acyl-CoA or acyl-protein intermediate, which is then reduced to an aldehyde and subsequently to an alcohol, often utilizing NAD(P)H as a cofactor. nih.gov

In the context of alkene degradation, monooxygenases are key enzymes that can introduce an epoxide across the double bond, which is then hydrolyzed to a diol. Alternatively, the alkene can be oxidized at the methyl terminus.

The detoxification processes within microbial cells often involve the conversion of toxic organic compounds into less harmful intermediates that can be funneled into central metabolic pathways. nih.gov For a compound like this compound, this would involve its conversion to a fatty acid, which can then be degraded via β-oxidation.

Future Perspectives and Emerging Research Avenues for 13 Tetradecen 1 Ol

Development of Next-Generation Stereoselective Synthetic Strategies

The biological activity of olefinic compounds like 13-Tetradecen-1-ol is often dependent on the specific geometry (E/Z or cis/trans) of the double bond. Consequently, the development of highly stereoselective synthetic methods is paramount for producing specific isomers for research and commercial applications. Future research is focused on creating more efficient, environmentally friendly, and economically viable synthetic routes.

Key emerging strategies include:

Advanced Catalysis: The use of novel metal catalysts, such as hafnium(IV) triflate, is being explored for direct intermolecular cyclocondensation reactions to create specific unsaturated macrocyclic compounds. nih.gov This approach could be adapted for the linear synthesis of specific isomers of this compound.

Enzymatic and Bio-catalytic Methods: Leveraging the high stereoselectivity of enzymes, biocatalysis presents a green alternative to traditional chemical synthesis. Future work will likely involve identifying or engineering enzymes that can synthesize this compound with high isomeric purity.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to higher yields, improved selectivity, and safer reaction conditions compared to batch processes. The application of flow chemistry to pheromone synthesis is a promising area for scalable and efficient production.

Table 1: Emerging Stereoselective Synthetic Strategies

| Strategy | Description | Potential Advantages |

|---|---|---|

| Advanced Catalysis | Utilization of novel metal catalysts (e.g., hafnium-based) to control the stereochemistry of the double bond formation. | High selectivity, potential for novel transformations. |

| Biocatalysis | Use of isolated enzymes or whole-cell systems to perform stereospecific reactions. | High enantioselectivity and regioselectivity, mild reaction conditions, environmentally friendly. |

| Flow Chemistry | Performing synthesis in continuous flow reactors for precise control over reaction conditions. | Improved yield and selectivity, enhanced safety, scalability, and automation. |

| Thiophenol-mediated Olefin Inversion | A chemical method for the stereospecific inversion of olefin geometry. | Provides a route to less common isomers that are difficult to access directly. frontiersin.org |

Elucidation of Undiscovered Biological Functions and Receptor Interactions

While some long-chain fatty alcohols and their acetates are known insect pheromones, the full spectrum of their biological activities remains largely unexplored. Future research will delve deeper into the undiscovered physiological roles of this compound and its intricate interactions with biological receptors.

Long-chain fatty alcohols have been shown to play important roles in the development of central neurons, suggesting that their functions may extend beyond chemical communication. nih.gov For example, related compounds have been associated with anti-inflammatory, antimicrobial, and even anti-cancer effects. tandfonline.com The precise detection of pheromones like this compound is mediated by specialized chemosensory neurons housed in sensilla, typically on insect antennae. frontiersin.orgbohrium.com The extraordinary sensitivity and selectivity of these neurons are largely based on specific pheromone receptors (PRs) located in their ciliary membrane. bohrium.comnih.gov

Future research will focus on:

Receptor Deorphanization: Identifying the specific receptors that bind to this compound is a critical step. This involves expressing candidate receptor proteins in cell lines (like Xenopus oocytes) and testing their response to the compound. plos.org

Pheromone-Binding Protein (PBP) Interaction: PBPs are crucial for transporting hydrophobic pheromones through the aqueous sensillar lymph to the receptors. plos.orgacs.org Studies will aim to characterize the binding affinity and specificity of this compound with its corresponding PBPs and how this interaction influences receptor activation. nih.govacs.org

Broader Bioactivity Screening: Systematic screening of this compound against various biological targets, including enzymes, ion channels, and receptors in different organisms, may reveal novel therapeutic or agrochemical applications.

Application of Omics Technologies for Comprehensive Biosynthetic Pathway Discovery

Understanding the natural biosynthetic pathway of this compound is crucial for its biotechnological production. The integration of "omics" technologies—genomics, transcriptomics, and metabolomics—provides a powerful toolkit for discovering the genes and enzymes involved in its formation. bohrium.comnih.gov These approaches allow for a global analysis of the biological system, generating large datasets that can be mined for pathway discovery. bohrium.comnih.govnih.gov

Genomics: Sequencing the genome of an organism that produces this compound can reveal candidate genes for fatty acid synthesis, modification (e.g., desaturases, reductases), and regulation. bohrium.com

Transcriptomics: By analyzing gene expression patterns under different conditions (e.g., at different developmental stages or times of day when pheromone production is high), researchers can identify genes that are co-regulated with the production of this compound. bohrium.comnih.gov

Metabolomics: This technology profiles the complete set of metabolites in a biological sample, allowing for the identification of pathway intermediates and end-products like this compound. nih.gov

Integrative omics approaches, which combine data from all three areas, have proven highly successful in elucidating complex biosynthetic pathways. nih.gov By correlating gene expression data with metabolite profiles, researchers can build robust hypotheses about gene function that can then be validated experimentally. bohrium.com

Table 2: Application of Omics Technologies in Biosynthetic Pathway Discovery

| Omics Technology | Role in Pathway Discovery | Key Information Generated |

|---|---|---|

| Genomics | Provides the blueprint of all potential genes involved in the pathway. | Identification of candidate genes (e.g., fatty acid synthases, desaturases, reductases, acetyltransferases). bohrium.com |

| Transcriptomics | Identifies genes that are actively expressed during compound production. | Co-expression networks that link genes to specific metabolic pathways. nih.gov |

| Metabolomics | Measures the abundance of the target compound and its precursors/intermediates. | Confirmation of compound production and identification of pathway intermediates. nih.gov |

| Integrative Omics | Combines data from all levels to build a comprehensive model of the pathway. | Stronger evidence for gene-function relationships and a holistic understanding of pathway regulation. nih.gov |

Biotechnological Production Optimization and Microbial Strain Engineering for Enhanced Yields

As an alternative to chemical synthesis, biotechnological production of this compound in engineered microorganisms like E. coli or yeast offers a potentially more sustainable and cost-effective manufacturing route. nih.gov The goal of microbial strain engineering is to optimize the host organism's metabolism to channel precursors towards the desired product, thereby increasing titers and productivity.

Future research in this area will likely involve:

Metabolic Engineering: This includes introducing the necessary biosynthetic genes (identified through omics approaches) into a microbial host, knocking out competing metabolic pathways to increase precursor availability, and optimizing the expression levels of pathway enzymes. nih.gov

Synthetic Biology Tools: Advanced tools like CRISPR-Cas9 for precise genome editing will be employed to rapidly construct and test engineered strains. Biosensors can be developed to monitor the intracellular concentration of this compound or its precursors in real-time, enabling high-throughput screening of mutant libraries.

Fermentation Process Optimization: Beyond strain engineering, optimizing fermentation conditions such as media composition, pH, temperature, and aeration is critical for maximizing product yield at an industrial scale. uni-bonn.de

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling is an indispensable tool for accelerating research and development. In the context of this compound, these methods can predict biological activity, guide the design of new analogs, and provide insights into molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a molecule and its biological activity. wikipedia.orgmdpi.com By developing QSAR models for this compound and related compounds, researchers can predict the activity of new, unsynthesized molecules, thereby prioritizing synthetic efforts. wikipedia.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand (e.g., this compound) when bound to a receptor protein. researchgate.netresearchgate.net Once the structure of a relevant pheromone receptor or binding protein is known or modeled, docking simulations can be used to understand the key amino acid residues involved in binding and to screen virtual libraries of compounds for potential binders. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations can model the dynamic behavior of the ligand-receptor complex over time, providing a more detailed understanding of the binding stability and the conformational changes that occur upon binding. tandfonline.com

These in silico approaches reduce the time and cost associated with laboratory experiments and provide a molecular-level understanding that is often difficult to obtain through experimental methods alone. uni-bonn.denih.gov

Exploration of this compound as a Sustainable Chemical Feedstock for Specialty Chemicals

The drive for a green economy is pushing the chemical industry to replace fossil-based feedstocks with renewable, bio-based alternatives. researchgate.netfrontiersin.org Long-chain unsaturated alcohols like this compound, especially when produced biotechnologically, represent a sustainable platform for the synthesis of a variety of specialty chemicals.

The presence of a hydroxyl group and a double bond provides two reactive sites for chemical modification. Potential applications include:

Polymers and Lubricants: The long alkyl chain can impart desirable properties like hydrophobicity and lubricity, making it a candidate for creating specialty polymers, surfactants, or high-performance lubricants.

Fine Chemicals: The functional groups can be converted into other moieties, such as aldehydes, carboxylic acids, or epoxides, which are valuable intermediates in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.

Oleochemical Derivatives: As a component of the oleochemical industry, it could be used to produce esters, ethers, and other derivatives used in cosmetics, food, and industrial applications. frontiersin.org

The viability of this compound as a chemical feedstock will depend on the development of efficient and scalable production methods and the economic competitiveness of the resulting specialty chemicals compared to their petroleum-derived counterparts. nih.gov

Q & A

Q. How can this compound be integrated into lipidomic studies to investigate membrane dynamics?

- Methodological Answer : Incorporate it into model lipid bilayers and analyze phase behavior using differential scanning calorimetry (DSC) or fluorescence anisotropy. Compare results with natural lipid extracts to assess its role in membrane fluidity. Use mass spectrometry imaging (MSI) for spatial distribution mapping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.